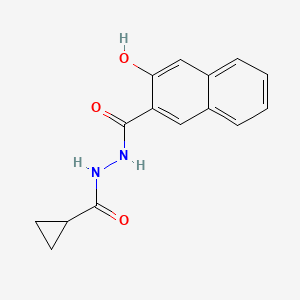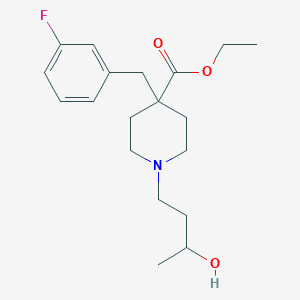![molecular formula C16H12F3N3O B6090758 4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide](/img/structure/B6090758.png)
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide is a synthetic organic compound that features a benzimidazole core substituted with a trifluoromethyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzimidazole derivative with 4-methylbenzoic acid or its activated derivative (e.g., acid chloride) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: A compound with a similar trifluoromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
2-nitro-4-(trifluoromethyl)phenol: Another trifluoromethyl-containing compound with applications in chemical synthesis and materials science.
Uniqueness
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide is unique due to its specific combination of a benzimidazole core, trifluoromethyl group, and benzamide moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-9-5-7-10(8-6-9)14(23)20-11-3-2-4-12-13(11)22-15(21-12)16(17,18)19/h2-8H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZGEWSOXZHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6090685.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6090701.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6090706.png)

![methyl 3-(2-{1-[3-(aminocarbonyl)-4-hydroxyphenyl]ethylidene}hydrazino)-2-thiophenecarboxylate](/img/structure/B6090709.png)
![5-[(isopropyl{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6090716.png)
![2-{4-[3-(5-methyl-2-furyl)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6090721.png)
![2-[{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B6090731.png)
![2-phenyl-1-[1-(tetrahydro-2H-pyran-4-ylacetyl)-4-piperidinyl]ethanol](/img/structure/B6090737.png)
![N-(3-chloro-4-methoxyphenyl)-3-[methyl(2-pyridin-2-ylethyl)amino]piperidine-1-carboxamide](/img/structure/B6090740.png)
![2-methyl-6-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6090752.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N,4-dimethyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6090776.png)
